molecular formula C15H12BrNO2S B1280359 3-Bromo-1-tosyl-1H-indole CAS No. 90481-77-9

3-Bromo-1-tosyl-1H-indole

Cat. No. B1280359
CAS RN: 90481-77-9
M. Wt: 350.2 g/mol
InChI Key: VQWIINXTMHBRDW-UHFFFAOYSA-N
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Description

The compound "3-Bromo-1-tosyl-1H-indole" is a derivative of indole, which is a fundamental scaffold in medicinal chemistry due to its presence in numerous biologically active molecules. Indole derivatives are known for their diverse pharmacological properties and are thus of significant interest in the synthesis of pharmaceuticals and fine chemicals.

Synthesis Analysis

The synthesis of indole derivatives can be achieved through various methods. For instance, the gallium bromide-promoted dearomative indole insertion in 3-indolylmethanols is a method that constructs a 3,3'-bisindole framework, which is a biologically important structure . Another synthetic approach involves the condensation reaction of 5-bromo-1H-indole-3-carbaldehyde with other compounds to form different indole derivatives .

Scientific Research Applications

Aromatase Inhibition and Retinoic Acid Metabolism

One study explored the synthesis of 1-(halobenzyl) and 1-tosyl-3-(1H-imidazol-1-ylmethyl)-1H-indoles, which includes derivatives similar to 3-Bromo-1-tosyl-1H-indole. These compounds exhibited potent and selective inhibitory activity against P450 aromatase, an enzyme involved in estrogen biosynthesis, and also influenced retinoic acid metabolism (Marchand et al., 1998).

Synthesis and Reactions in Chemistry

Another research focused on the synthesis and reactions of the N-tosyl derivative of indoles, including 3-Bromo-1-tosyl-1H-indole. The study explored various reactions, such as conversion into α-methyl-1-tosyltryptamine, showcasing the compound's versatility in chemical synthesis (Evans, 1973).

Anticancer Properties

A study identified 3-Bromo-1-ethyl-1H-indole, a closely related compound, as a potent anticancer agent with significant inhibitory effects on glutathione S-transferase isozymes. This finding suggests a potential role for similar bromo-indole derivatives, like 3-Bromo-1-tosyl-1H-indole, in cancer treatment (Yılmaz et al., 2020).

Antibacterial Activity

Research on compounds containing bromo-indole substructures, similar to 3-Bromo-1-tosyl-1H-indole, demonstrated antibacterial activity against resistant strains of bacteria, including Staphylococcus aureus. This suggests potential for developing new antibiotics leveraging such bromo-indole structures (Mahboobi et al., 2008).

Chemical Synthesis and Applications

Another study elaborated on the synthesis of 3-hydroxyl-bromo indole derivatives, relevant to 3-Bromo-1-tosyl-1H-indole. These derivatives are important in the industry and medicine, used in antitumor activities, antipyretic analgesics, and hindered amine production (Wei, 2011).

Future Directions

: Heravi, M. M., Amiri, Z., Kafshdarzadeh, K., & Zadsirjan, V. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11, 33540-33612. Link : Chemsrc. (n.d.). 3-Bromo-1-tosyl-1H-indole. Link : Identification of 3-Bromo-1-Ethyl-1H-Indole as a Potent Anticancer Agent with Promising Inhibitory Effects on GST Isozymes. Link : PubChem. (n.d.). 3-Bromo-1h-indole | C8H6BrN | CID 2763277. Link

properties

IUPAC Name

3-bromo-1-(4-methylphenyl)sulfonylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO2S/c1-11-6-8-12(9-7-11)20(18,19)17-10-14(16)13-4-2-3-5-15(13)17/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQWIINXTMHBRDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40458900
Record name 3-BROMO-1-(P-TOLUENESULFONYL)INDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40458900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1-tosyl-1H-indole

CAS RN

90481-77-9
Record name 3-BROMO-1-(P-TOLUENESULFONYL)INDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40458900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3-bromoindole (prepared according to the method described in Synthesis, 1096(1982)) (196 mg, 1.0 mmol) and tosyl chloride (286 mg, 1.5 mmol) in benzene (4.5 mL) was added tetra-n-butylammonium hydrogensulfate (34 mg, 0.1 mmol) and a 5.0% aqueous sodium hydroxide (1.0 mL), and the resulting mixture was refluxed for 1 hour. After the reaction solution was cooled to room temperature, water was added to the reaction solution, and the resulting mixture was extracted with chloroform. After drying over anhydrous sodium sulfate, the chloroform layer was concentrated, and the resulting crude product was purified by column chromatography on a silica gel (eluent; hexane:ethyl acetate=6:1) to afford the title compound (335 mg, yield: 96%) as white crystals.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
286 mg
Type
reactant
Reaction Step Two
Quantity
4.5 mL
Type
solvent
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
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Quantity
34 mg
Type
catalyst
Reaction Step Five
Yield
96%

Synthesis routes and methods II

Procedure details

To a solution of compound 82 (13 g, 47.9 mmol) in methylene chloride (100 mL) at 0° C. was added bromine (2.7 mL, 52.7 mmol) dropwise. After reaction complete, the resulting solution was evaporated under reduced pressure. The residue was quenched with saturated Na2S2O4 solution, work-up with Et2O. After evaporation of volatile solvent, the title compound was obtained by trituration with hexane.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
AM Nikolic, J Stanic, M Zlatar, M Gruden… - The Journal of …, 2021 - ACS Publications
… Unfortunately, there was no reaction when 3-bromo-1-tosyl-1H-indole 6k was employed as a substrate (Table 2, 7s). This indole derivative has been shown in the literature to be …
Number of citations: 6 pubs.acs.org
TF Wu, YJ Zhang, Y Fu, FJ Liu, JT Tang, P Liu… - Chem, 2021 - cell.com
Transition metal-catalyzed cross-electrophile coupling (XEC) is a powerful tool for forging C(sp 2 )–C(sp 2 ) bonds in biaryl molecules from abundant aromatic halides. While the …
Number of citations: 9 www.cell.com
RJ Tang, T Milcent, B Crousse - The Journal of Organic Chemistry, 2018 - ACS Publications
Regioselective halogenation of arenes and heterocycles with N-halosuccinimides in fluorinated alcohols is disclosed. Under mild condition reactions, a wide diversity of halogenated …
Number of citations: 139 pubs.acs.org

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